5-Carboxyvanillic acid
Overview
Description
5-Carboxyvanillic acid , also known as o-vanillin , is a chemical compound classified as a carboxylic acid . Its molecular formula is C₉H₈O₆ , with an average mass of 212.156 Da . This compound plays a significant role in natural vanilla flavor .
Synthesis Analysis
The synthesis of 5-Carboxyvanillic acid involves various methods, including oxidation of vanillin or isovanillin . These precursors undergo carboxylation reactions to yield 5-Carboxyvanillic acid .
Molecular Structure Analysis
The molecular structure of 5-Carboxyvanillic acid consists of a benzene ring with two carboxylic acid groups (COOH) and a hydroxyl group (OH). The position of the carboxylic acid group relative to the hydroxyl group gives it the “5” designation .
Chemical Reactions Analysis
5-Carboxyvanillic acid participates in various chemical reactions, including esterification , hydrolysis , and condensation reactions. These reactions modify its functional groups and contribute to its diverse applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Biological Synthesis of Vanillin
5-Carboxyvanillic acid plays a crucial role in the biological synthesis of vanillin . It is a precursor in the synthesis process, which encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . The transformation of 5-Carboxyvanillic acid through these diverse processes makes it an invaluable resource for researchers and enthusiasts alike .
Food Industry Applications
The transformation of 5-Carboxyvanillic acid into vanillin has significant implications in the food industry . Vanillin, derived from 5-Carboxyvanillic acid, finds extensive use in food preservation and food packaging . The remarkable preservative properties of vanillin provide a profound understanding of its crucial role in the culinary and food science sectors .
Flavoring Agent
Vanillin, synthesized from 5-Carboxyvanillic acid, is a highly regarded flavor compound . It has earned widespread recognition for its natural and aromatic qualities, piquing substantial interest in the scientific community . It is a crucial ingredient in the food, beverage, and fragrance sectors, renowned for its unique vanilla odor and flavor associated with vanilla beans .
Biological Properties
Vanillin, derived from 5-Carboxyvanillic acid, possesses several biological properties . It serves as an antioxidant, anti-inflammatory agent, and antimicrobial agent . These properties make it a significant compound in various research fields .
Cell Culture Studies
5-Carboxyvanillic acid has been used in cell culture studies . For instance, a research study examined the accumulation of vanilla flavor compounds, specifically vanillin, vanillic acid, and ferulic acid, in both suspended and immobilized cell cultures of Capsicum frutescens .
Chemical Synthesis
5-Carboxyvanillic acid is also used in chemical synthesis . For example, it can be oxidized cleanly to 5-carboxyvanillic acid . This application is particularly relevant in the field of organic chemistry .
Mechanism of Action
Target of Action
5-Carboxyvanillic acid is a chemical compound that belongs to the class of organic compounds known as carboxylic acids The primary targets of 5-Carboxyvanillic acid are not explicitly mentioned in the available literature
Mode of Action
It is known that the hydroxyl group on the 5th carbon atom of this molecule reacts with a proton, which results in an addition reaction mechanism . More detailed studies are required to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
5-Carboxyvanillic acid is involved in the degradation and conversion of lignin, a complex organic polymer present in the cell walls of many plants . It is produced through various metabolic pathways involving the breakdown of ferulic acid to vanillic acid . The compound then undergoes demethylation to form protocatechuic acid . This process involves oxidative ring breakage and the utilization of catechol dioxygenase enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSSJYQPZIQJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175607 | |
Record name | 5-Carboxyvanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2134-91-0 | |
Record name | 4-Hydroxy-5-methoxy-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2134-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Carboxyvanillic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Carboxyvanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-5-methoxyisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Carboxyvanillic acid in the degradation of lignin-related compounds?
A1: 5-Carboxyvanillic acid (5CVA) is a key intermediate in the bacterial degradation of lignin-related compounds, particularly biphenyl structures. Sphingomonas paucimobilis SYK-6, for instance, transforms the lignin-related biphenyl compound 2,2′-dihydroxy-3,3′-dimethoxy-5,5′-dicarboxybiphenyl (DDVA) into 5CVA. This transformation process involves several steps, including the action of a meta-cleavage dioxygenase (LigZ) and a specific hydrolase (LigY) that converts the meta-cleavage product of a DDVA derivative to 5CVA [, ].
Q2: How is 5CVA further metabolized in bacterial systems?
A2: In Sphingobium lignivorans SYK-6, 5CVA is produced during the degradation of dehydrodiconiferyl alcohol (DCA), a β-5-type lignin-derived dimer. 5CVA is decarboxylated to ferulic acid by the enzyme 5-carboxyvanillic acid decarboxylase (primarily LigW2). This enzyme is also involved in the catabolism of a 5,5-type dimer [].
Q3: Are there any known enzymes specifically involved in the production and degradation of 5CVA?
A3: Yes, several enzymes play crucial roles in 5CVA metabolism:
- LigW and LigW2: These are 5-carboxyvanillic acid decarboxylases that catalyze the conversion of 5CVA to ferulic acid. LigW2, in particular, plays a more significant role in this process []. Interestingly, a study characterized LigW2 from Sphingomonas paucimobilis SYK6 as a faster, non-metal dependent decarboxylase [].
- LigY: This hydrolase exhibits high specificity for the meta-cleavage product of 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA) and converts it to 5CVA [].
Q4: Can you elaborate on the structural characteristics of 5-carboxyvanillic acid?
A4: While the provided research excerpts don't explicitly detail the molecular formula, weight, or spectroscopic data of 5CVA, they provide enough information to deduce its structure. 5CVA is a derivative of vanillic acid with a carboxyl group (-COOH) at the 5th position of the aromatic ring.
Q5: Have any studies explored the potential of 5CVA as a dengue virus inhibitor?
A5: Yes, a study investigated the active compounds in Ganoderma lucidum var. antler extract for dengue virus inhibition. While 5CVA was identified as one of the abundant compounds, computational docking simulations suggested that hesperetin and ganocin B were stronger inhibitors of the DENV2 NS2B-NS3 protease than 5CVA [].
Q6: What is the environmental significance of 5CVA?
A6: 5CVA is a breakdown product of lignin, a complex polymer found in the cell walls of plants. Understanding its production and degradation pathways, particularly by microorganisms like Sphingobium lignivorans SYK-6, provides insights into the natural carbon cycle and lignin degradation in the environment [].
Q7: Has 5CVA been found in natural sources other than decaying plant material?
A7: Interestingly, 5CVA has been isolated from a copper-rich peat, suggesting its potential presence in diverse environmental niches and potential roles beyond lignin degradation [].
Q8: How is 5CVA detected and quantified in research settings?
A8: While specific analytical methods were not detailed in the provided excerpts, techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of 5CVA and other related compounds in complex mixtures [].
Q9: Can you explain the significance of 5CVA in the context of gut microbiota and health?
A10: A study investigating microbiota metabolites in older adults with insomnia found elevated levels of 5CVA in individuals with short sleep duration compared to those with normal sleep. This finding suggests a potential link between gut microbiota, 5CVA levels, and sleep patterns, warranting further investigation into its role in human health and disease [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.